3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is a synthetic organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.
Mechanism of Action
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.
Mode of Action
The mode of action of this compound is likely related to its role as a protected amino acid in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .
Biochemical Pathways
The compound plays a role in the synthesis of peptides . Peptides are involved in numerous biochemical pathways, acting as hormones, neurotransmitters, and cell signaling molecules. The specific pathways affected would depend on the nature of the peptide being synthesized.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides without unwanted side reactions . This is achieved through the protection of the amino group by the Boc group during peptide synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other reactive groups can lead to unwanted side reactions .
Biochemical Analysis
Biochemical Properties
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amine groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The controlled synthesis of peptides using this compound can lead to the production of bioactive peptides that modulate various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation and cleavage of the Boc protecting group. The Boc group is added to amines under basic conditions and can be removed under acidic conditions. This selective protection and deprotection mechanism allows for the precise control of peptide synthesis. The compound’s interactions with enzymes and other biomolecules facilitate the formation of peptide bonds, making it a valuable tool in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term studies have shown that the compound maintains its effectiveness in facilitating peptide synthesis over extended periods, provided it is stored and handled properly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low dosages, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high dosages, it can exhibit toxic or adverse effects, including potential disruptions to cellular functions and metabolic processes. It is important to carefully control the dosage to avoid any negative effects on the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. It can also influence metabolic flux and metabolite levels, contributing to the overall efficiency of peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize and accumulate the compound in specific cellular compartments, ensuring its availability for peptide synthesis. The compound’s distribution within cells is crucial for its effectiveness in facilitating biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The precise localization of the compound is essential for its role in biochemical reactions and its overall effectiveness in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid typically involves the following steps:
Protection of the amine group: The amine group of 2-methyl-3-phenylpropanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). This reaction forms the Boc-protected amine.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA), yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Deprotection: The major product is the free amine, 2-methyl-3-phenylpropanoic acid.
Substitution: The products depend on the specific reagents used in the reaction.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Tert-butoxy)carbonylamino}-3-phenylpropanoic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(Tert-butoxy)carbonyl]amino}methyl)phenylpropanoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is unique due to its specific structure, which includes a Boc-protected amine and a phenyl group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection of amine groups is required.
Properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRJSPXJCPPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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